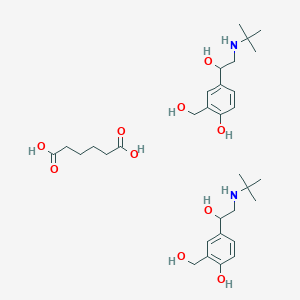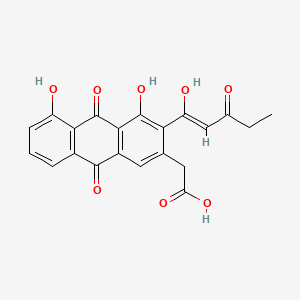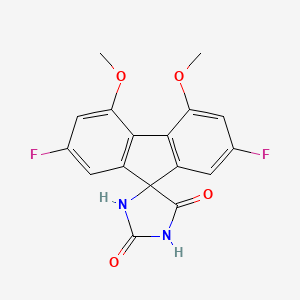
Albuterol adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albuterol adipate is a salt form of albuterol, a beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Albuterol works by relaxing the smooth muscles in the airways, making it easier to breathe. The adipate salt form enhances the solubility and stability of albuterol, making it more effective for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albuterol adipate can be synthesized by reacting albuterol with adipic acid. The reaction typically involves dissolving albuterol in an alcoholic solution and then adding adipic acid. The mixture is then heated to facilitate the formation of the salt. The resulting product is precipitated out, filtered, and dried .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Albuterol adipate undergoes several types of chemical reactions, including:
Oxidation: Albuterol can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Albuterol can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are often employed.
Major Products Formed
Oxidation: The primary products are various oxidized metabolites of albuterol.
Reduction: Reduced forms of albuterol, though less common.
Substitution: Substituted albuterol derivatives, depending on the nucleophile used.
Scientific Research Applications
Albuterol adipate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.
Biology: Helps in understanding the mechanisms of bronchial relaxation and airway management.
Medicine: Extensively used in the development of treatments for asthma and COPD.
Industry: Utilized in the formulation of inhalers and other respiratory aids
Mechanism of Action
Albuterol adipate exerts its effects by binding to beta-2 adrenergic receptors in the smooth muscles of the airways. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscles, resulting in bronchodilation. This mechanism helps in alleviating symptoms of asthma and COPD .
Comparison with Similar Compounds
Similar Compounds
Levalbuterol: A single-isomer form of albuterol with similar bronchodilatory effects.
Salbutamol: Another name for albuterol, commonly used in different regions.
Formoterol: A long-acting beta-2 agonist used for similar indications
Uniqueness
Albuterol adipate is unique due to its enhanced solubility and stability compared to other forms of albuterol. This makes it particularly effective in therapeutic applications, providing rapid and sustained relief from bronchospasm .
Properties
CAS No. |
149234-08-2 |
|---|---|
Molecular Formula |
C19H31NO7 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |
InChI |
InChI=1S/C13H21NO3.C6H10O4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
KZQZMBIQTMLZNP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Albuterol adipate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)


